2-amino-4-(7-methoxy-1,3-benzodioxol-5-yl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-AMINO-4-(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)-7-METHYL-5-OXO-4H,5H-PYRANO[3,2-C]PYRAN-3-CARBONITRILE is a complex heterocyclic compound that has garnered significant interest due to its unique structural features and potential pharmacological properties. This compound belongs to the class of 2-amino-4H-pyran-3-carbonitrile derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-4-(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)-7-METHYL-5-OXO-4H,5H-PYRANO[3,2-C]PYRAN-3-CARBONITRILE typically involves a multicomponent reaction (MCR) strategy. This method includes the reaction of aldehydes or isatin with malononitrile and β-ketoesters, along with various enolizable C-H-activated acidic compounds and phenols, in the presence or absence of a catalyst . The reaction conditions often require the use of ammonium acetate as a catalyst to facilitate the formation of the desired heterocyclic framework .
Industrial Production Methods
Industrial production of this compound may involve scaling up the multicomponent reaction process, optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process .
Chemical Reactions Analysis
Types of Reactions
2-AMINO-4-(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)-7-METHYL-5-OXO-4H,5H-PYRANO[3,2-C]PYRAN-3-CARBONITRILE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or other reactive sites on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles, depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce reduced forms of the compound with altered functional groups .
Scientific Research Applications
2-AMINO-4-(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)-7-METHYL-5-OXO-4H,5H-PYRANO[3,2-C]PYRAN-3-CARBONITRILE has a wide range of scientific research applications, including:
Chemistry: Used as a key intermediate in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-AMINO-4-(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)-7-METHYL-5-OXO-4H,5H-PYRANO[3,2-C]PYRAN-3-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various cellular processes. The exact molecular targets and pathways involved can vary depending on the specific biological activity being investigated .
Comparison with Similar Compounds
Similar Compounds
2-AMINO-3-CYANO-4H-CHROMENES: These compounds share a similar core structure and exhibit diverse biological activities.
2-AMINO-4,5-DIHYDRO-4-ARYLPYRANO[3,2-B]INDOLE-3-CARBONITRILES: These derivatives also possess interesting pharmacological properties and are synthesized using similar methods
Properties
Molecular Formula |
C18H14N2O6 |
---|---|
Molecular Weight |
354.3 g/mol |
IUPAC Name |
2-amino-4-(7-methoxy-1,3-benzodioxol-5-yl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyran-3-carbonitrile |
InChI |
InChI=1S/C18H14N2O6/c1-8-3-11-15(18(21)25-8)14(10(6-19)17(20)26-11)9-4-12(22-2)16-13(5-9)23-7-24-16/h3-5,14H,7,20H2,1-2H3 |
InChI Key |
LEMYLEOOQWKHGO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC4=C(C(=C3)OC)OCO4)C(=O)O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.